Magon
Overview
Description
Magon is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Magnetized Plasma Interaction Experiment (MAGPIE)
The Magnetized Plasma Interaction Experiment (MAGPIE) is a significant development in the study of plasma–material interactions. This versatile device, designed to operate in a magnetic hill configuration, supports a broad range of research activities, including the study of various material targets and plasma–material interaction phenomena. With its ability to produce argon and hydrogen plasma, MAGPIE serves as a foundational stage for the Materials Diagnostic Facility at the Australian National University (Blackwell et al., 2012).
Magnetically Modulated Optical Nanoprobes (MagMOONs)
Developed for enhancing the signal-to-background ratio in fluorescent probes, magnetically modulated optical nanoprobes (MagMOONs) represent a breakthrough in immunoassays, intracellular chemical sensing, and biochemical research. By emitting fluorescent signals that blink in response to rotating magnetic fields, these micro- and nanosized particles enable the separation of probe signals from autofluorescence and other background signals, thus promising significant improvements in sensitivity and specificity in various applications (Anker & Kopelman, 2003).
AION: Atom Interferometer Observatory and Network
AION is an experimental program using cold strontium atoms for fundamental physics research, including the search for ultra-light dark matter and exploration of mid-frequency gravitational waves. This program is poised to complement existing searches for dark matter and gravitational waves, offering a unique approach to probing the frontiers of fundamental physics and cosmology (Badurina et al., 2019).
MagA and MRI Reporter Gene
Research has demonstrated that magA, a gene involved in iron transport in magnetotactic bacteria, can be expressed in human cells to produce magnetic, iron-oxide nanoparticles. This capability suggests that magA could serve as a potential MRI reporter gene, facilitating the visualization of gene expression and cellular processes in vivo, thus opening new avenues for biomedical imaging and molecular medicine (Zurkiya, Chan, & Hu, 2008).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-hydroxy-4-[(2-hydroxyphenyl)diazenyl]naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-15-11-12-20(16(2)13-15)26-25(31)19-14-17-7-3-4-8-18(17)23(24(19)30)28-27-21-9-5-6-10-22(21)29/h3-14,29-30H,1-2H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSROCUNTZVPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122630 | |
Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-4-[2-(2-hydroxyphenyl)diazenyl]-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-67-1 | |
Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-4-[2-(2-hydroxyphenyl)diazenyl]-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-((2-hydroxyphenyl)azo)-N-(2,4-xylyl)naphthalene-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magon | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,4-Dimethylphenyl)-3-hydroxy-4-[2-(2-hydroxyphenyl)diazenyl]-2-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-[(2-hydroxyphenyl)azo]-N-(2,4-xylyl)naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Magon, chemically known as 1-azo-2-hydroxy-3-(2,4-dimethylcarboxanilido)naphthalene-1'-(2-hydroxybenzene), is a dye commonly used in analytical chemistry for the spectrophotometric determination of magnesium in various samples, including blood serum. []
A: this compound forms a colored complex with magnesium ions in an alkaline solution. This complex exhibits maximum absorbance at a specific wavelength, typically around 505 nm. [] By measuring the absorbance of the solution at this wavelength, the concentration of magnesium can be determined using a spectrophotometer.
ANone: this compound offers several advantages:
- Selectivity: While some interfering ions exist, methods have been developed to minimize their impact, enhancing the selectivity of the assay. []
- Simplicity: The procedure is relatively simple and can be easily automated for high-throughput analysis. []
A: Clinical laboratories utilize the this compound method for determining serum magnesium concentrations, providing valuable information for diagnosing and monitoring various health conditions. []
ANone: Yes, some challenges exist:
A: The method is often adapted for use in centrifugal analyzers, such as the "Monarch" centrifugal analyzer. [] These analyzers automate the mixing of reagents, incubation, and absorbance measurements, allowing rapid and efficient magnesium determination.
A: Yes, studies have validated the this compound method for magnesium determination, demonstrating acceptable accuracy and precision compared to reference methods like atomic absorption spectrometry. []
A: Yes, "this compound" also appears in studies related to animal science and agriculture. Specifically, "Ayam this compound" refers to a specific breed of chicken, often studied for its genetic diversity, phenotypic traits, and reproductive characteristics. [, ]
ANone: Research on "Ayam this compound" focuses on:
- Genetic diversity: Assessing the genetic relationships between "Ayam this compound" and other chicken breeds. []
- Morphometric traits: Characterizing and comparing the physical characteristics of "Ayam this compound" with other breeds. []
- Reproductive biology: Investigating semen quality and storage methods to improve artificial insemination techniques for this breed. [, ]
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